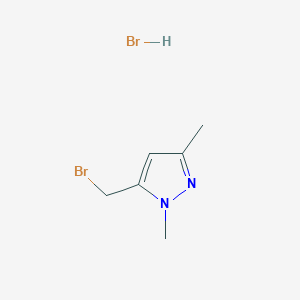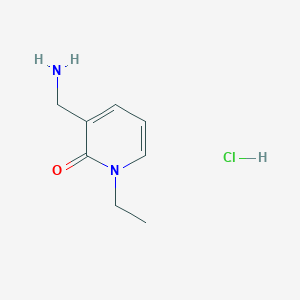
3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride
描述
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group . The compound you mentioned seems to be a complex amine with additional functional groups.
Molecular Structure Analysis
Amines have a trigonal pyramidal shape around the nitrogen atom. The nitrogen atom in amines is sp3 hybridized and has a lone pair of electrons . The exact molecular structure of your compound would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . They can also participate in elimination reactions .Physical And Chemical Properties Analysis
Amines are bases and can accept a proton from water to form substituted ammonium ions . The physical and chemical properties of a specific compound would depend on its exact structure.科学研究应用
Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) conducted a study on the polymorphic forms of a related compound, examining their spectroscopic and diffractometric characteristics. This research is significant for understanding the physical and chemical properties of such compounds, which can influence their behavior in pharmaceutical applications Vogt, Williams, Johnson, & Copley, 2013.
Synthesis Techniques : Tang, Xiao, and Wang (2017) developed a novel synthesis method for 3-(aminomethyl)pyridine, showcasing a C3-selective formal C-H activation of pyridine. This technique demonstrates a new pathway for synthesizing related compounds, potentially expanding their applicability in various fields Tang, Xiao, & Wang, 2017.
Novel Synthesis of 1,4-Dihydropyridines : Cui, Wang, Lin, and Wang (2007) explored the synthesis of N-substituted 1,4-dihydropyridines, a process which could be relevant for creating derivatives of 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride Cui, Wang, Lin, & Wang, 2007.
Aminomethylation Studies : Smirnov, Kuz’min, and Kuznetsov (2005) investigated the aminomethylation of various pyridines, which could offer insights into the functionalization of 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride and related compounds Smirnov, Kuz’min, & Kuznetsov, 2005.
Biological Evaluation of Dihydropyridines : Ghorbani‐Vaghei et al. (2016) synthesized new 1,4-dihydropyridine derivatives and evaluated their antibacterial and anti-oxidant activities. This research highlights the potential biological applications of dihydropyridine-based compounds Ghorbani‐Vaghei, Malaekehpoor, Hasanein, Karamyan, & Asadbegy, 2016.
Synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives : Khrustaleva et al. (2014) focused on the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, leading to the formation of complex pyrido[1,2-a][1,3,5]triazine derivatives. This kind of research is relevant for expanding the chemical diversity of dihydropyridine derivatives Khrustaleva, Frolov, Dotsenko, Dmitrienko, Bushmarinov, & Krivokolysko, 2014.
Synthesis of Imidazo[1,2-a]pyridines : Schmid, Schühle, and Austel (2006) reported on the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, demonstrating the potential for creating structurally diverse molecules that may have applications in medicinal chemistry Schmid, Schühle, & Austel, 2006.
安全和危害
属性
IUPAC Name |
3-(aminomethyl)-1-ethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-10-5-3-4-7(6-9)8(10)11;/h3-5H,2,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKIERKJOWSNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




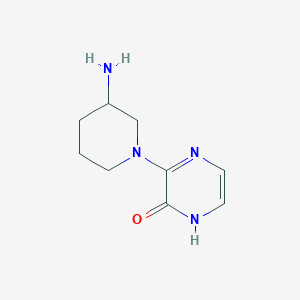

amine hydrochloride](/img/structure/B1383410.png)
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)
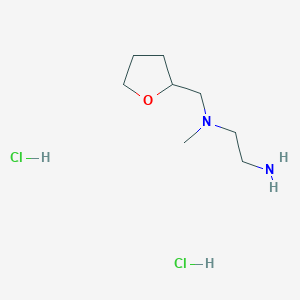

![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)

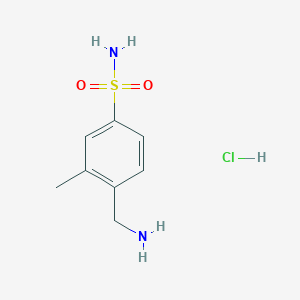

![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)
![1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B1383423.png)
